1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Difluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dichloro-5-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds.
Properties
CAS No. |
506431-74-9 |
---|---|
Molecular Formula |
C15H9Cl2FO2 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2FO2/c16-12-8-13(17)14(18)7-11(12)15(20)6-3-9-1-4-10(19)5-2-9/h1-8,19H |
InChI Key |
KKJNLHXVBARGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.